N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide
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Overview
Description
N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline compounds are widely recognized for their applications in medicinal chemistry, particularly due to their antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a cyclopropyl group, a hydroxy group, and a methoxy group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves the functionalization of the quinoline scaffold. One common method involves the reaction of aniline derivatives with malonic acid equivalents, followed by cyclization to form the quinoline core .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods ensure the efficient and sustainable production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions . These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-hydroxyquinoline
- 4-hydroxy-2-quinolone
- 8-methoxyquinoline-2-carboxamide
Uniqueness
N-cyclopropyl-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its biological activity and selectivity. The combination of hydroxy and methoxy groups further contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-cyclopropyl-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-4-2-3-9-12(11)15-7-10(13(9)17)14(18)16-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RTRFZICHXGPSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3CC3 |
Origin of Product |
United States |
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